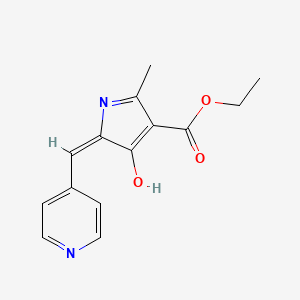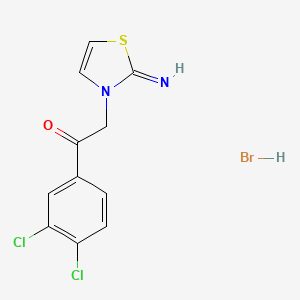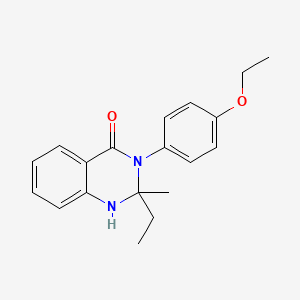![molecular formula C19H20N4O2 B6042276 N-[2-(dimethylamino)ethyl]-4-(4-oxo-3(4H)-quinazolinyl)benzamide](/img/structure/B6042276.png)
N-[2-(dimethylamino)ethyl]-4-(4-oxo-3(4H)-quinazolinyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(dimethylamino)ethyl]-4-(4-oxo-3(4H)-quinazolinyl)benzamide, also known as DMXAA, is a synthetic compound that has gained significant attention in the field of cancer research due to its potential anti-tumor effects. DMXAA was first synthesized in the 1990s and has since been studied extensively for its mechanism of action and potential therapeutic applications.
作用机制
The exact mechanism of action of N-[2-(dimethylamino)ethyl]-4-(4-oxo-3(4H)-quinazolinyl)benzamide is not fully understood, but it is believed to involve the activation of the immune system and induction of cytokine production. N-[2-(dimethylamino)ethyl]-4-(4-oxo-3(4H)-quinazolinyl)benzamide has been shown to activate the transcription factor NF-κB, which plays a key role in the immune response and inflammation. N-[2-(dimethylamino)ethyl]-4-(4-oxo-3(4H)-quinazolinyl)benzamide has also been shown to induce the production of tumor necrosis factor-alpha (TNF-α) and interferon-alpha (IFN-α), which are cytokines involved in the immune response.
Biochemical and physiological effects:
N-[2-(dimethylamino)ethyl]-4-(4-oxo-3(4H)-quinazolinyl)benzamide has been shown to have a number of biochemical and physiological effects. In animal models, N-[2-(dimethylamino)ethyl]-4-(4-oxo-3(4H)-quinazolinyl)benzamide has been shown to induce tumor necrosis, inhibit angiogenesis, and enhance the effects of chemotherapy and radiation therapy. N-[2-(dimethylamino)ethyl]-4-(4-oxo-3(4H)-quinazolinyl)benzamide has also been shown to induce the production of cytokines, including TNF-α and IFN-α, which play a key role in the immune response.
实验室实验的优点和局限性
One advantage of using N-[2-(dimethylamino)ethyl]-4-(4-oxo-3(4H)-quinazolinyl)benzamide in lab experiments is its potential anti-tumor effects. N-[2-(dimethylamino)ethyl]-4-(4-oxo-3(4H)-quinazolinyl)benzamide has been shown to induce tumor necrosis and inhibit tumor growth in animal models, making it a promising candidate for further study. However, one limitation of using N-[2-(dimethylamino)ethyl]-4-(4-oxo-3(4H)-quinazolinyl)benzamide in lab experiments is its potential toxicity. N-[2-(dimethylamino)ethyl]-4-(4-oxo-3(4H)-quinazolinyl)benzamide has been shown to induce liver toxicity and can cause inflammation and necrosis in the liver.
未来方向
There are a number of future directions for the study of N-[2-(dimethylamino)ethyl]-4-(4-oxo-3(4H)-quinazolinyl)benzamide. One area of research is the development of new formulations and delivery methods for N-[2-(dimethylamino)ethyl]-4-(4-oxo-3(4H)-quinazolinyl)benzamide, which may improve its efficacy and reduce its toxicity. Another area of research is the study of the mechanism of action of N-[2-(dimethylamino)ethyl]-4-(4-oxo-3(4H)-quinazolinyl)benzamide, which may lead to the development of new anti-tumor agents. Finally, there is a need for further clinical trials to evaluate the safety and efficacy of N-[2-(dimethylamino)ethyl]-4-(4-oxo-3(4H)-quinazolinyl)benzamide in humans.
合成方法
N-[2-(dimethylamino)ethyl]-4-(4-oxo-3(4H)-quinazolinyl)benzamide can be synthesized through a multi-step process that involves the reaction of 2-(dimethylamino)ethylamine with 4-(4-chloro-3-nitrophenyl)quinazoline, followed by reduction and subsequent reaction with 4-aminoacetophenone. The final product is obtained through purification and recrystallization.
科学研究应用
N-[2-(dimethylamino)ethyl]-4-(4-oxo-3(4H)-quinazolinyl)benzamide has been studied extensively for its potential anti-tumor effects. In preclinical studies, N-[2-(dimethylamino)ethyl]-4-(4-oxo-3(4H)-quinazolinyl)benzamide has been shown to induce tumor necrosis and inhibit tumor growth by activating the immune system and inducing the production of cytokines. N-[2-(dimethylamino)ethyl]-4-(4-oxo-3(4H)-quinazolinyl)benzamide has also been shown to enhance the effects of chemotherapy and radiation therapy in animal models.
属性
IUPAC Name |
N-[2-(dimethylamino)ethyl]-4-(4-oxoquinazolin-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-22(2)12-11-20-18(24)14-7-9-15(10-8-14)23-13-21-17-6-4-3-5-16(17)19(23)25/h3-10,13H,11-12H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHXTYDVNXMAGSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C1=CC=C(C=C1)N2C=NC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1-(2,3-dihydro-1H-inden-2-yl)-3-oxo-2-piperazinyl]-N-[2-(3-methoxyphenyl)ethyl]acetamide](/img/structure/B6042194.png)
![2-chloro-4-{[4-(4-ethoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol](/img/structure/B6042202.png)
![5-(2-furoyl)-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B6042204.png)

![ethyl 2-[(2-methoxy-5-methylphenyl)hydrazono]-3-oxobutanoate](/img/structure/B6042216.png)
![(4-phenoxyphenyl){1-[(2-pyrimidinylthio)acetyl]-3-piperidinyl}methanone](/img/structure/B6042219.png)

![2-methyl-5-(4-nitrophenyl)-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indol-1-one](/img/structure/B6042226.png)


![N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-4-methoxy-3-nitrobenzamide](/img/structure/B6042240.png)
![3-[2-(benzyloxy)-5-bromophenyl]-2-cyanoacrylamide](/img/structure/B6042241.png)
![3-(4-methoxyphenyl)-N-[(3-methyl-2-pyridinyl)methyl]-3-phenylpropanamide](/img/structure/B6042247.png)
![4-{4-[2-hydroxy-3-(4-thiomorpholinyl)propoxy]-3-methoxybenzyl}-2-piperazinone](/img/structure/B6042266.png)